
1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a chemical compound with a complex structure, often used in various scientific and industrial applications. This compound is characterized by its unique combination of a sec-butylamino group and a methoxyphenoxy group attached to a propanol backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride typically involves multiple steps:
Synthetic Routes: The synthesis begins with the preparation of the intermediate compounds. One common route involves the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-2-ol. This intermediate is then reacted with sec-butylamine under controlled conditions to yield the desired product.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. The use of a suitable solvent, such as dichloromethane or toluene, is essential to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: In industrial settings, it is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(tert-butylamino)-3-(3-methoxyphenoxy)propan-2-ol and 1-(isopropylamino)-3-(3-methoxyphenoxy)propan-2-ol share structural similarities.
Uniqueness: The presence of the sec-butylamino group in this compound imparts unique chemical and biological properties, distinguishing it from its analogs.
Properties
IUPAC Name |
1-(butan-2-ylamino)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-4-11(2)15-9-12(16)10-18-14-7-5-6-13(8-14)17-3;/h5-8,11-12,15-16H,4,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBHADIDMOQLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC=CC(=C1)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2870713.png)
![(1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2870714.png)
![4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2870715.png)
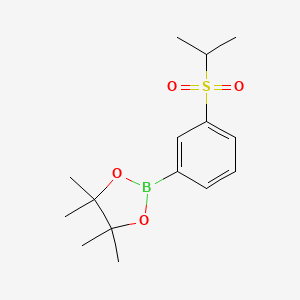

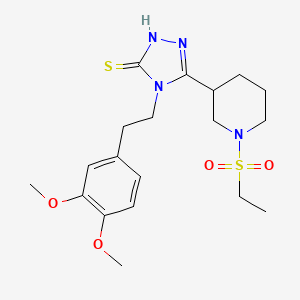
![[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870723.png)
![3-Cyclopropyl-1-(1-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2870724.png)
amino}acetamide](/img/structure/B2870727.png)
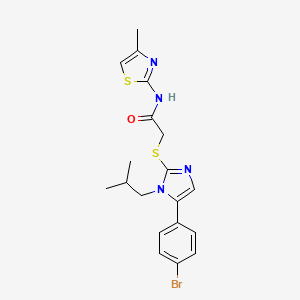
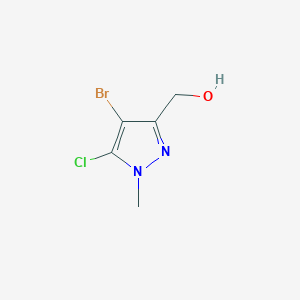
![N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-FLUOROBENZENESULFONYL)-2-OXOETHYL]-4-CHLOROBENZAMIDE](/img/structure/B2870732.png)
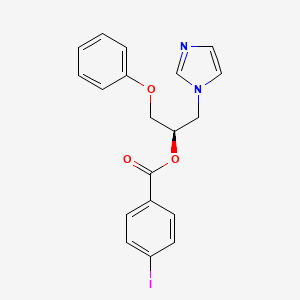
![Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2870735.png)
